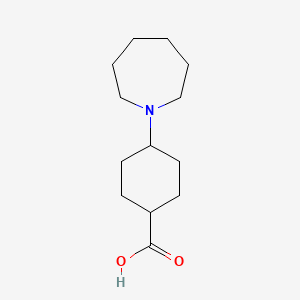
4-(Azepan-1-yl)cyclohexane-1-carboxylic acid
Overview
Description
4-(Azepan-1-yl)cyclohexane-1-carboxylic acid (4-ACHC) is an organic compound that has recently gained attention in the scientific community due to its diverse applications in a variety of fields. 4-ACHC is a cyclic carboxylic acid that can be synthesized in a relatively simple fashion, making it a cost-effective and easily accessible compound. It has been used in a variety of scientific research applications, including drug design, biochemistry, and physiology. In addition, 4-ACHC has been found to have a variety of biochemical and physiological effects, making it a promising compound for further research.
Scientific Research Applications
Applications in Catalytic Oxidation and Industrial Chemistry
Catalytic Oxidation of Cyclohexene : The oxidation of cyclohexene can lead to various products with different oxidation states and functional groups. These products, including cyclohexane-1-carboxylic acid derivatives, are broadly used in the chemical industry. Controllable and selective catalytic oxidation reactions for cyclohexene, aiming to afford targeted products, are of significant value for applications in both academia and industry (Cao et al., 2018).
Oxidation Processes in Industrial Manufacturing : The oxidation of cyclohexane is a crucial chemical reaction for the industrial production of cyclohexanol and cyclohexanone, collectively known as ketone-alcohol (KA) oil. These compounds are primary feedstocks for nylon 6 and nylon 6,6 productions. Various catalysts and reaction conditions have been explored for cyclohexane oxidation to produce KA oil, demonstrating the importance of cyclohexane-1-carboxylic acid derivatives in industrial applications (Abutaleb & Ali, 2021).
Pharmaceutical Applications
- Pharmacological Significance of Azepane-Based Motifs : Azepane-based compounds, including derivatives of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid, demonstrate a wide range of pharmacological properties. These compounds have shown structural diversity and have been utilized in the discovery of new therapeutic agents for various diseases. The development of azepane-containing analogs is a prominent research area, with more than 20 azepane-based drugs approved by the FDA for treating different diseases (Zha et al., 2019).
Biological and Environmental Applications
Biocatalyst Inhibition by Carboxylic Acids : The study of carboxylic acids, including cyclohexane-1-carboxylic acid derivatives, reveals their role as microbial inhibitors. Understanding the mechanisms of biocatalyst inhibition by these acids can aid in engineering robust microbial strains for industrial processes, highlighting their significance in biotechnological applications (Jarboe et al., 2013).
Reactive Extraction of Carboxylic Acids : Carboxylic acids have been extracted using organic solvents and supercritical fluids. The process demonstrates the importance of carboxylic acid derivatives in separation techniques and emphasizes the environmentally benign and non-toxic characteristics of the extraction methods (Djas & Henczka, 2018).
properties
IUPAC Name |
4-(azepan-1-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c15-13(16)11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h11-12H,1-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRSQXMBHJEEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-yl)cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



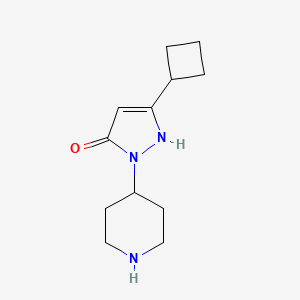




![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1470440.png)
![2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1470441.png)
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1470442.png)
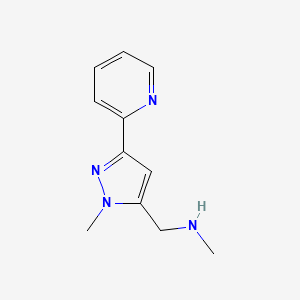
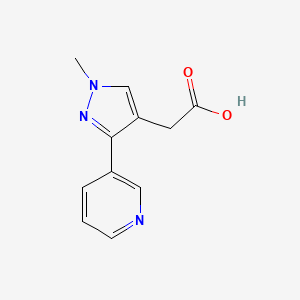
![1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1470446.png)
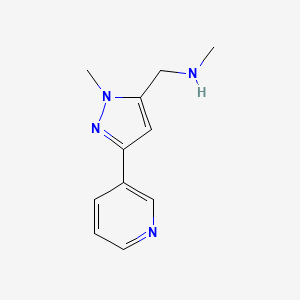

![1-Methyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1470451.png)